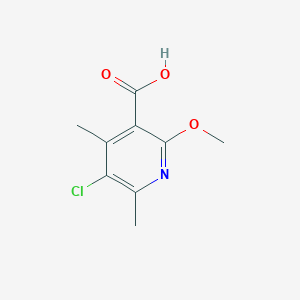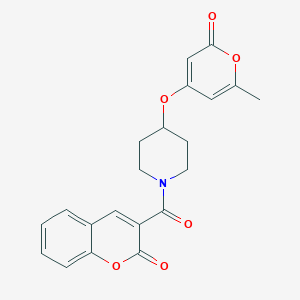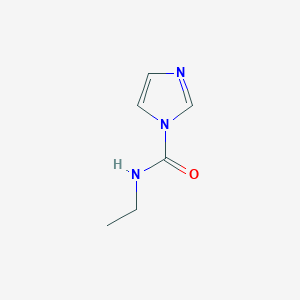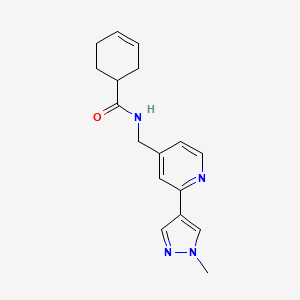
5-Chloro-2-methoxy-4,6-dimethylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methoxy-4,6-dimethylnicotinic acid is a useful research compound. Its molecular formula is C9H10ClNO3 and its molecular weight is 215.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Industrial Applications
5-Chloro-2-methoxy-4,6-dimethylnicotinic acid is not directly mentioned in the literature; however, related compounds have significant scientific and industrial applications, particularly in the synthesis of pharmaceuticals and in chemical research. For example, the preparation of key intermediates for SGLT2 inhibitors, promising for diabetes therapy, involves complex chemical synthesis processes utilizing related chloro and methoxy functional groups. This demonstrates the compound's potential application in drug synthesis and manufacturing, highlighting its importance in developing treatments for chronic conditions such as diabetes Yi Zhang et al., 2022.
Chemical Transformations and Reactivity
Chemical studies on compounds with similar structures have unveiled fascinating reactivity patterns, which can be pivotal in designing novel synthetic pathways. For instance, the study of cyclohepta[b]quinoxalines formation from reactions involving methoxy and chloro substituents provides insights into the behavior of these groups under various conditions. This knowledge is crucial for chemists looking to synthesize complex molecules, potentially including those with pharmacological activities K. Shindo et al., 1989.
Environmental and Analytical Chemistry
Compounds bearing chloro and methoxy groups, similar to this compound, are studied for their environmental impact and analytical detection. For example, the photoassisted Fenton reaction's ability to decompose pesticides showcases the role of such compounds in environmental chemistry, potentially offering a method to mitigate pollution caused by agricultural chemicals J. Pignatello et al., 1995.
Antimicrobial and Anticancer Properties
Research on derivatives of related chemical structures has identified potential antimicrobial and anticancer properties. The study on depside compounds from Parmelia erumpens, for instance, reveals that specific structural modifications can lead to significant biological activities. These findings suggest that structurally related compounds, such as this compound, might also possess valuable pharmacological properties S. Aravind et al., 2014.
Safety and Hazards
Properties
IUPAC Name |
5-chloro-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-4-6(9(12)13)8(14-3)11-5(2)7(4)10/h1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMVBEOZFLRMCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-tert-butyl-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2547394.png)



![2-[2-[(3-chlorophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B2547402.png)
![N-[2-[4-[4-[4-(1,3-benzothiazole-2-carbonylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2547406.png)

![6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride](/img/structure/B2547408.png)


![1-(4-Methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2547414.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2547415.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-pentylcyclohexyl)aniline](/img/structure/B2547416.png)
